An In-depth Technical Guide to Methyl 6-nitro-1H-indole-2-carboxylate
An In-depth Technical Guide to Methyl 6-nitro-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-nitro-1H-indole-2-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the field of pharmaceutical research. Its indole core, substituted with a nitro group and a methyl ester, provides a versatile scaffold for the development of novel therapeutic agents. The presence of the nitro group, a known pharmacophore, suggests potential for biological activity, while the ester functional group allows for further chemical modifications. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of Methyl 6-nitro-1H-indole-2-carboxylate.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl 6-nitro-1H-indole-2-carboxylate is presented below. While some experimental data is available, other values are predicted based on its structure.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₄ | [1] |
| Molecular Weight | 220.18 g/mol | [1] |
| Melting Point | 162-163 °C (for a related compound) | |
| Boiling Point | No data available | |
| Solubility | No specific data available, but expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | |
| CAS Number | 136818-66-1 | [1] |
Synthesis and Experimental Protocols
The synthesis of Methyl 6-nitro-1H-indole-2-carboxylate is most commonly achieved through a multi-step process starting from indoline-2-carboxylic acid. The overall synthetic pathway involves nitration, esterification, and subsequent dehydrogenation.
Overall Synthesis Pathway
Caption: Overall workflow for the synthesis of Methyl 6-nitro-1H-indole-2-carboxylate.
Experimental Protocol 1: Synthesis from Indoline-2-carboxylic Acid[3][4]
This protocol outlines a three-step synthesis with a reported overall yield of 67%.[2]
Step 1: Nitration of Indoline-2-carboxylic Acid
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Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at -5 °C.
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Slowly add concentrated nitric acid while maintaining the temperature between -20 and -10 °C.
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Stir the reaction mixture for 30 minutes at this temperature.
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Pour the reaction mixture into crushed ice.
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Extract the mixture with ethyl acetate to remove the 5-nitro isomer.
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Adjust the pH of the aqueous phase to 4.5-5.0 with an aqueous sodium hydroxide solution.
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Extract the aqueous phase with ethyl acetate.
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Dry the organic extract over sodium sulfate and evaporate the solvent to yield 6-nitroindoline-2-carboxylic acid.
Step 2: Fischer Esterification of 6-Nitroindoline-2-carboxylic Acid
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Suspend 6-nitroindoline-2-carboxylic acid in methanol.
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Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
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Reflux the mixture until the starting material is consumed (monitored by TLC).
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Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain methyl 6-nitroindoline-2-carboxylate.
Step 3: Dehydrogenation to Methyl 6-nitro-1H-indole-2-carboxylate
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Dissolve methyl 6-nitroindoline-2-carboxylate in a suitable solvent (e.g., toluene).
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Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the solution.
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Heat the reaction mixture at reflux for several hours.
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After completion, cool the mixture and filter to remove the precipitated hydroquinone.
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Purify the crude product by column chromatography to yield methyl 6-nitroindole-2-carboxylate.
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the indole ring, the methyl protons of the ester group, and the N-H proton. The electron-withdrawing nitro group at the 6-position will influence the chemical shifts of the aromatic protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the indole ring, and the methyl carbon of the ester. The chemical shifts of the aromatic carbons will be affected by the nitro and carboxylate substituents.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the indole, the C=O stretching of the ester, and the symmetric and asymmetric stretching of the nitro group.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (220.18 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group from the ester and cleavage of the indole ring.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for Methyl 6-nitro-1H-indole-2-carboxylate itself, the broader class of nitroindole derivatives has shown promise in several therapeutic areas. The indole scaffold is a privileged structure in medicinal chemistry, and the nitro group can contribute to various biological effects.
General Biological Relevance of Nitroindoles
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Anticancer Activity: Many indole derivatives have been investigated as potential anticancer agents, targeting various mechanisms such as tubulin polymerization, DNA topoisomerases, and histone deacetylases.[3]
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Antimicrobial Activity: The nitroaromatic scaffold is present in several antimicrobial drugs. Nitro-containing compounds can be reduced within microbial cells to produce toxic reactive species.[4]
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Anti-inflammatory Activity: Indole derivatives have been explored for their anti-inflammatory properties, with some compounds showing inhibition of key inflammatory mediators.
Potential Signaling Pathways
Given the activities of related compounds, Methyl 6-nitro-1H-indole-2-carboxylate could potentially interact with various signaling pathways involved in cell proliferation, inflammation, and microbial growth. However, without specific experimental data, any proposed pathway would be purely speculative.
Caption: Potential therapeutic applications of the nitroindole scaffold.
Conclusion
Methyl 6-nitro-1H-indole-2-carboxylate is a synthetically accessible compound with potential for further development in medicinal chemistry. This guide has summarized the available information on its physicochemical properties and synthesis. While specific experimental data on its biological activity and spectroscopic characterization are currently limited, the known properties of related nitroindole derivatives suggest that this compound warrants further investigation as a potential lead for the development of new therapeutic agents. Future research should focus on the full spectroscopic characterization of this molecule and the exploration of its biological profile in relevant in vitro and in vivo models.
